7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione
説明
The core purine-2,6-dione scaffold is substituted at the 3-position with a methyl group and at the 7- and 8-positions with distinct functional groups. The 7-position features a 2-hydroxy-3-(2-methylphenoxy)propyl chain, which introduces both hydrophilic (hydroxy) and lipophilic (2-methylphenoxy) properties. The 8-position is modified with a (2Z)-configured hydrazinyl group linked to a 4-methoxyphenyl ethylidene moiety, which may confer stereospecific binding interactions.
特性
分子式 |
C25H28N6O5 |
|---|---|
分子量 |
492.5 g/mol |
IUPAC名 |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C25H28N6O5/c1-15-7-5-6-8-20(15)36-14-18(32)13-31-21-22(30(3)25(34)27-23(21)33)26-24(31)29-28-16(2)17-9-11-19(35-4)12-10-17/h5-12,18,32H,13-14H2,1-4H3,(H,26,29)(H,27,33,34)/b28-16- |
InChIキー |
CGLDRJBHOSUEBV-NTFVMDSBSA-N |
異性体SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2N/N=C(/C)\C4=CC=C(C=C4)OC)N(C(=O)NC3=O)C)O |
正規SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=C(C)C4=CC=C(C=C4)OC)N(C(=O)NC3=O)C)O |
製品の起源 |
United States |
生物活性
The compound 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione , a complex purine derivative, exhibits significant biological activity due to its unique structural features. This article reviews the compound’s biological interactions, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
This compound is characterized by a molecular formula of and a molecular weight of approximately 492.5 g/mol. Its structure includes various functional groups such as hydroxyl, phenoxy, and hydrazinyl moieties which contribute to its biological reactivity and interactions with biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and proteins. The presence of functional groups allows for:
- Hydrogen Bonding : Facilitates binding to target proteins.
- Hydrophobic Interactions : Enhances affinity for lipid membranes and hydrophobic pockets in proteins.
- Alteration of Enzyme Activity : Potentially modifies enzymatic pathways by inhibiting or activating specific enzymes.
Biological Activity Overview
Research has indicated that this compound possesses several biological activities, including antioxidant and anticancer properties.
Antioxidant Activity
The antioxidant potential of the compound has been evaluated using the DPPH radical scavenging assay. The results indicate that it exhibits significant radical scavenging activity, comparable to well-known antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity | Comparison to Ascorbic Acid |
|---|---|---|
| 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{(2Z)-... | 1.37 times higher | Effective antioxidant |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 1.4 times higher | Stronger than ascorbic acid |
Anticancer Activity
In vitro studies have demonstrated the compound's cytotoxic effects against various cancer cell lines, including U-87 glioblastoma and MDA-MB-231 triple-negative breast cancer cells. The MTT assay results show that the compound significantly reduces cell viability in these lines:
| Cell Line | Viability Reduction (%) |
|---|---|
| U-87 (glioblastoma) | 39.8 ± 3.8 |
| MDA-MB-231 (breast cancer) | 43.7 ± 7.4 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that could involve apoptosis or cell cycle arrest.
Case Studies
Several studies have focused on the biological effects of similar compounds with hydrazinyl and purine structures:
- Hydrazone Derivatives : Research indicated that hydrazone compounds with similar structural motifs exhibited potent antioxidant and anticancer activities, reinforcing the therapeutic potential of hydrazinyl derivatives.
- Purine Analogues : Compounds structurally related to purines have shown promise in targeting specific pathways involved in cancer progression and oxidative stress response.
類似化合物との比較
Substituents at the 7-Position
The 7-position substituent varies significantly among analogs:
- Target compound: 2-methylphenoxy group (lipophilic, electron-donating methyl substituent).
- analog: 4-methoxyphenoxy group (enhanced electron-donating methoxy group; may increase solubility compared to 2-methylphenoxy) .
- analog: 4-chlorophenoxy group (electron-withdrawing chlorine; may enhance hydrophobic interactions in target binding) .
Substituents at the 8-Position
- Target compound : (2Z)-hydrazinyl-ethylidene-4-methoxyphenyl group (stereospecific Z-configuration; methoxy enhances resonance stability).
- analog : (2E)-hydrazinyl-ethylidene-2-hydroxyphenyl group (E-configuration and ortho-hydroxyl may enable hydrogen bonding) .
- analog : Indol-3-ylidene hydrazinyl group (planar aromatic system; may intercalate into DNA or inhibit kinases) .
Core Modifications
- and compounds : Pyrimidine-2,4-dione cores (distinct from purine scaffold; reduced nitrogen content alters hydrogen-bonding capacity) .
Hypothesized Pharmacological Effects
- Electron-donating groups (e.g., 4-methoxy in ) may enhance solubility and metabolic stability compared to electron-withdrawing groups (e.g., 4-chloro in ) .
- Z vs. E in ) .
- Lipophilic chains (e.g., 7-octyl in ) could improve blood-brain barrier penetration but may reduce aqueous solubility .
Data Table: Structural Comparison of Purine Analogs
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
